

# PD173074 (CAS: 219580-11-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the potent and selective FGFR inhibitor for researchers, scientists, and drug development professionals.

PD173074 is a potent, ATP-competitive small molecule inhibitor primarily targeting Fibroblast Growth Factor Receptors (FGFRs), with significant activity against FGFR1 and FGFR3. It also demonstrates inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This pyrido[2,3-d]pyrimidine compound has become an invaluable tool in cellular and developmental biology, as well as cancer research, for its ability to selectively dissect the roles of FGFR signaling in processes such as cell proliferation, differentiation, and angiogenesis.

# **Core Compound Details**



| Property          | Value                                                                                                              |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------|--|
| Chemical Name     | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea |  |
| CAS Number        | 219580-11-7[1][2][3]                                                                                               |  |
| Molecular Formula | C28H41N7O3[1][2][3]                                                                                                |  |
| Molecular Weight  | 523.67 g/mol [1][2]                                                                                                |  |
| Appearance        | White to yellow solid[1][4]                                                                                        |  |
| Solubility        | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[2][3][5]                                                       |  |

# **Quantitative Data: Potency and Selectivity**

PD173074 exhibits high selectivity for FGFRs, with significantly lower potency against other tyrosine kinases.[6][7] The following tables summarize its inhibitory activity.

Table 1: In Vitro Kinase and Autophosphorylation Inhibition



| Target | Assay Type                         | IC50 (nM)              | Key Findings                                                                 |
|--------|------------------------------------|------------------------|------------------------------------------------------------------------------|
| FGFR1  | Cell-free /<br>Autophosphorylation | ~21.5 - 25[3][5][6][8] | Potent inhibition of FGFR1 kinase activity and autophosphorylation. [6][9]   |
| FGFR3  | Cell-free                          | 5[2][3][5]             | Highly potent against this family member.[2]                                 |
| VEGFR2 | Cell-free /<br>Autophosphorylation | ~100 - 200[5][6][8]    | Effective inhibition,<br>though less potent<br>than against FGFRs.<br>[6][9] |
| PDGFR  | Cell-free                          | 17,600[2][5]           | Over 1000-fold more selective for FGFR1. [6]                                 |
| c-Src  | Cell-free                          | 19,800[2][5]           | Significantly lower potency.[5]                                              |
| EGFR   | Cell-free                          | >50,000[2][5]          | Negligible activity.[5]                                                      |
| InsR   | Cell-free                          | >50,000[5]             | Negligible activity.[5]                                                      |
| MEK    | Cell-free                          | >50,000[5]             | Negligible activity.[5]                                                      |
| PKC    | Cell-free                          | >50,000[5]             | Negligible activity.[5]                                                      |

Table 2: Cellular Activity of PD173074



| Cellular Process                  | Cell Line(s)                    | IC50 (nM)    | Key Findings                                                                                             |
|-----------------------------------|---------------------------------|--------------|----------------------------------------------------------------------------------------------------------|
| FGFR1<br>Autophosphorylation      | NIH3T3                          | 1 - 5[9]     | Demonstrates potent inhibition of receptor activation in a cellular context.[9]                          |
| VEGFR2 Autophosphorylation        | NIH3T3                          | 100 - 200[9] | Effective inhibition of VEGFR2 signaling in cells.[9]                                                    |
| Cell Viability (FGFR3-expressing) | KMS11, KMS18                    | < 20[6][9]   | Shows potent anti-<br>proliferative effects in<br>cancer cells<br>dependent on FGFR3<br>signaling.[6][9] |
| Cell Viability                    | TFK-1<br>(Cholangiocarcinoma)   | ~6,600       | Effective in reducing cell viability.                                                                    |
| Cell Viability                    | KKU-213<br>(Cholangiocarcinoma) | ~8,400       | Dose-dependent reduction in cell viability.                                                              |
| Cell Viability                    | RBE<br>(Cholangiocarcinoma)     | ~11,000      | Demonstrates anti-<br>proliferative effects.                                                             |

# **Mechanism of Action and Signaling Pathways**

PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs. [1][7] This binding event physically obstructs the binding of ATP, thereby preventing the autophosphorylation of tyrosine residues within the kinase domain.[1][7] This lack of phosphorylation halts the activation of the receptor and inhibits the subsequent downstream signaling cascades that are crucial for cellular processes like proliferation and survival.[1]

The primary signaling pathways inhibited by PD173074 include:

• RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.[10]







- PI3K-AKT-mTOR Pathway: A key pathway for cell survival, growth, and proliferation.[10]
- JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.[10]

By blocking these pathways, PD173074 can induce cell cycle arrest and apoptosis in cells that are dependent on FGFR signaling.[7]





Click to download full resolution via product page

Inhibition of FGFR Signaling by PD173074.



# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

# In Vitro Kinase Assay (Radiometric Filter-Binding)

This protocol outlines a method to determine the IC<sub>50</sub> of PD173074 against a target kinase like FGFR1.[5][9]

#### Materials:

- Recombinant human FGFR1 kinase
- PD173074 (stock solution in DMSO)
- Poly(Glu, Tyr) 4:1 substrate
- [y-32P]ATP
- Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl<sub>2</sub>, 0.2 mM Sodium Orthovanadate)[5]
- ATP Solution (5 μM ATP in Kinase Assay Buffer)[5]
- 96-well reaction plates
- Phosphocellulose filter plates
- Wash Buffer (0.5% Phosphoric Acid)[5]
- Scintillation counter

- Reagent Preparation: Prepare serial dilutions of PD173074 in Kinase Assay Buffer (final concentrations ranging from 0.1 nM to 10 μM). Include a DMSO-only control.[5]
- Reaction Setup: In a 96-well plate, add in order: 25  $\mu$ L of Kinase Assay Buffer, 10  $\mu$ L of PD173074 dilution or DMSO, 10  $\mu$ L of substrate solution (750  $\mu$ g/mL Poly(Glu, Tyr) 4:1), and

### Foundational & Exploratory





10 μL of enzyme solution (60-75 ng recombinant FGFR1).[5]

- Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.[5]
- Reaction Initiation: Start the kinase reaction by adding 10  $\mu$ L of [y-32P]ATP solution. Incubate at 25°C for 10 minutes.[5]
- Reaction Termination: Stop the reaction by adding 50 μL of 1% Phosphoric Acid.[5]
- Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate and wash three times with 200 µL of Wash Buffer to remove unincorporated ATP.[5]
- Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[5]
- Data Analysis: Subtract background counts, plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration, and determine the IC₅₀ value using a sigmoidal dose-response curve.[5]





Click to download full resolution via product page

Workflow for an In Vitro Kinase Assay.



# **Cell Viability Assay (MTT Assay)**

This protocol assesses the effect of PD173074 on cell proliferation and viability.[2]

#### Materials:

- Cells of interest
- · Complete cell culture medium
- PD173074 stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- · DMSO or solubilization buffer
- Plate reader

- Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]
- Treatment: Treat cells with a range of PD173074 concentrations. Include a vehicle (DMSO) control.[11]
- Incubation: Incubate the cells for a specified period (typically 24-72 hours).[11]
- MTT Addition: Add 10-20  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C. [2][11]
- Solubilization: Remove the medium and add 100-200  $\mu L$  of DMSO to dissolve the formazan crystals.[2][11]
- Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[2][11]



 Data Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate the GI<sub>50</sub> (concentration for 50% growth inhibition).
 [11]

# **Western Blot Analysis of FGFR Phosphorylation**

This protocol is used to determine the effect of PD173074 on the phosphorylation status of FGFR in cells.

#### Materials:

- Cells of interest
- PD173074
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE and Western blot equipment
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-p-FGFR, anti-total FGFR, and a loading control like anti-actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

- Cell Treatment: Seed cells and, if necessary, serum-starve to reduce basal signaling. Treat with various concentrations of PD173074 for a specified time.
- Cell Lysis: Wash cells with cold PBS and lyse them on ice.



- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
- Immunoblotting: Block the membrane and incubate with the primary anti-p-FGFR antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
- Detection: Detect protein bands using a chemiluminescent substrate.
- Re-probing: Strip the membrane and re-probe for total FGFR and a loading control to normalize the p-FGFR signal.
- Data Analysis: Quantify band intensities using densitometry software.

## In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PD173074 in a mouse model.

#### Materials:

- Cancer cell line of interest
- Immunocompromised mice (e.g., nude mice)
- PD173074
- Vehicle for administration (e.g., DMSO, PEG300, Tween 80, saline)[6]

- Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³),
   randomize mice into control (vehicle) and treatment groups.[6]

# Foundational & Exploratory





- Drug Administration: Administer PD173074 or vehicle according to the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.[6]
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting).
- Data Analysis: Compare tumor growth between the treatment and control groups to determine the anti-tumor efficacy of PD173074.





Click to download full resolution via product page

General Workflow for a Mouse Xenograft Study.



### Conclusion

PD173074 is a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2. Its ATP-competitive mechanism of action makes it a critical research tool for investigating the multifaceted roles of FGFR signaling in both normal physiology and disease states, particularly in oncology. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals utilizing this important compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ibidi.com [ibidi.com]
- 10. veterinarypaper.com [veterinarypaper.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [PD173074 (CAS: 219580-11-7): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679129#pd173074-cas-number-219580-11-7]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com